1H-pyrazolo[3,4-b]pyridine
Overview
Description
Synthesis Analysis The synthesis of 1H-pyrazolo[3,4-b]pyridine involves various strategies that highlight its flexibility and adaptability in chemical synthesis. One of the key features of 1H-pyrazolo[3,4-b]pyridine is its ability to serve as a scaffold in the design of kinase inhibitors, showcasing multiple binding modes to interact with kinases, which is a testament to its synthetic versatility (Wenglowsky, 2013).
Molecular Structure Analysis The molecular structure of 1H-pyrazolo[3,4-b]pyridine allows for a range of interactions with biological targets, particularly kinases, where it typically binds to the hinge region. This structural capability underpins its utility in the development of inhibitors with potency and selectivity (Wenglowsky, 2013).
Chemical Reactions and Properties 1H-pyrazolo[3,4-b]pyridine's chemical properties make it a key scaffold in kinase inhibitor design, capable of forming a hydrogen bond donor-acceptor pair, a common interaction among kinase inhibitors. Its elaboration forms additional interactions in the kinase pocket, providing selectivity and potency (Wenglowsky, 2013).
Physical Properties Analysis The physical properties of 1H-pyrazolo[3,4-b]pyridine, such as its solubility and crystalline form, play a crucial role in its application in medicinal chemistry. Its structural features, akin to pyrrolo[2,3-b]pyridine and indazole, enable multiple kinase binding modes, influencing its solubility and formulation possibilities (Wenglowsky, 2013).
Chemical Properties Analysis Chemically, 1H-pyrazolo[3,4-b]pyridine exhibits characteristics that make it an advantageous scaffold in drug discovery. Its ability to interact with a broad range of kinase targets through different binding modes highlights its chemical adaptability and potential for generating compounds with desired biological activities (Wenglowsky, 2013).
Scientific Research Applications
1H-pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
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Biomedical Applications : 1H-pyrazolo[3,4-b]pyridines have been used in various biomedical applications . The specific methods of application or experimental procedures, technical details, and outcomes would depend on the specific biomedical application.
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Cancer Therapy : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
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PPARα Activation : 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists, providing insight into the design of molecules for treating dyslipidemia .
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Anxiolytic Drugs : 1H-pyrazolo[3,4-b]pyridine derivatives are part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate . These drugs are used to reduce anxiety.
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Treatment of Pulmonary Hypertension : 1H-pyrazolo[3,4-b]pyridine is a part of a drug used for the treatment of pulmonary hypertension called riociguat .
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Targeting FGFR in Cancer Therapy : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs with 1H-pyrrolo[2,3-b]pyridine derivatives represents an attractive strategy for cancer therapy .
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Treating Dyslipidemia : 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists, providing insight into the design of molecules for treating dyslipidemia .
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Synthesis of Heterocyclic Compounds : 1H-pyrazolo[3,4-b]pyridines are used in the synthesis of a variety of heterocyclic compounds . These compounds are important in many areas of chemistry and biology due to their diverse range of properties .
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Pharmacological Properties : 1H-pyrazolo[3,4-b]pyridine derivatives possess a wide range of pharmacological properties . They are part of anxiolytic drugs and a drug for the treatment of pulmonary hypertension .
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Design of Molecules for Treating Dyslipidemia : 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists, providing insight into the design of molecules for treating dyslipidemia .
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Targeting FGFR in Cancer Therapy : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs with 1H-pyrrolo[2,3-b]pyridine derivatives represents an attractive strategy for cancer therapy .
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Synthetic Strategies and Approaches : Comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
Safety And Hazards
Future Directions
1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests a promising future for the development of new therapeutic agents based on this scaffold.
properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-4-8-9-6(5)7-3-1/h1-4H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLRTOYGRNLSDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949861 | |
Record name | 2H-Pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
271-71-6, 271-73-8 | |
Record name | 2H-Pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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